molecular formula C10H17Cl4N3 B2434639 6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1707365-35-2

6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No. B2434639
CAS RN: 1707365-35-2
M. Wt: 321.07
InChI Key: WWEBXQVEUYQZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride (6-Cl-NPPT) is an organic compound with a molecular formula of C9H14Cl3N3. It is a white crystalline solid that is soluble in water and organic solvents. It has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the development of new materials.

Scientific Research Applications

Optical Properties of Trisheterocyclic Systems with Electron Donating Amino Groups

Research on 2,2′:6′,2″-terpyridine, 2,6-di(thiazol-2-yl)pyridine, and 2,6-di(pyrazin-2-yl)pyridine derivatives, including ones with piperidine, showed their potential in understanding the impact of amine donors on thermal, redox, and emission properties. These compounds exhibit structure-dependent fluorescence properties, useful in various scientific applications (Palion-Gazda et al., 2019).

Ligand Substitution Reactions in Metal Carbonyls

Studies on Group 6 metal carbonyls with piperidine revealed insights into the kinetics and mechanisms of ligand substitution reactions. This research is significant for understanding the reactivity and interactions of such complexes, which is crucial for various scientific fields (Asali et al., 2017).

Antibacterial Activity of Piperidine-Containing Compounds

A study involving the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation and their antibacterial activity provided insights into the potential medical applications of these compounds (Merugu et al., 2010).

Synthesis and Application in Asymmetric Hydrogenation

Research on the asymmetric hydrogenation of substituted pyridines, leading to the formation of piperidines, has implications for creating chiral centers in molecular synthesis. This method has potential applications in pharmaceutical chemistry (Glorius et al., 2004).

Anticancer Activities of Mannich Bases

The study of Mannich bases derived from pyridin-ylamine compounds revealed moderate cytotoxic activity against prostate cancer cells, indicating potential therapeutic applications (Demirci & Demirbas, 2019).

properties

IUPAC Name

6-chloro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.3ClH/c11-9-2-1-3-10(14-9)13-8-4-6-12-7-5-8;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEBXQVEUYQZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC(=CC=C2)Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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